6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound, with the molecular formula and a molecular weight of approximately 204.31 g/mol, falls under the category of tetrahydronaphthalene derivatives. It is often studied for its biological activity and synthetic utility in various chemical reactions.
This compound can be classified as an amine due to the presence of the amine functional group (-NH2) attached to a tetrahydronaphthalene moiety. It is commonly referenced in scientific literature and databases under various synonyms, such as 6-Amino-1-methyl-5,6,7,8-tetrahydronaphthalene. The compound's CAS number is 331754-31-5, which is essential for identification in chemical databases .
The synthesis of 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions:
These reactions illustrate the compound's reactivity profile and potential for further chemical transformations.
The mechanism of action for 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine primarily relates to its biological activities as a potential pharmaceutical agent. While specific mechanisms may vary based on application:
The physical properties of 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine include:
Chemical properties include:
The applications of 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine are primarily found in:
The tetrahydronaphthalene (tetralin) scaffold has emerged as a privileged structure in medicinal chemistry due to its conformational rigidity and balanced lipophilicity. Early opioid drug discovery focused on morphinan alkaloids (e.g., morphine), but synthetic efforts in the late 20th century identified tetralin derivatives as versatile bioisosteres for CNS targets. Seminal work in the 1980s–1990s established 5-, 6-, 7-, and 8-amino-substituted tetralins as dopamine and serotonin receptor agonists, highlighting their potential for neuropharmacological applications [4]. The scaffold’s strategic advantage lies in its ability to position functional groups in three-dimensional space similarly to natural opioid pharmacophores while resisting metabolic degradation. This led to systematic exploration of substituent effects on the tetralin core, with tramadol metabolites later demonstrating that aminomethyltetralin derivatives could engage opioid receptors with subtype selectivity [7]. The 6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine derivative represents an evolutionary refinement where methyl substitution at C6 enhances steric control over receptor engagement.
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS RN: not explicitly listed; structurally related to 2217-43-8 [10]) features a fused bicyclic system with critical pharmacophoric elements: the aromatic amine ("message" region) and alicyclic methyl group ("address" region). The primary amine (NH₂) at C2 forms a conserved salt bridge with the aspartate (Asp³·³²) residue in opioid receptors’ orthosteric pocket, while the methyl group at C6 introduces a stereochemical constraint that profoundly influences receptor subtype selectivity [3] [6]. Molecular docking studies reveal that the 6-methyl group projects into a hydrophobic subpocket formed by transmembrane helices (TM3, TM5, and TM6) of μ-opioid receptors (MOR), enhancing affinity through van der Waals contacts with residues like Trp⁶·⁴⁸ and Tyr⁷·⁴³ [7].
Table 1: Binding Affinities of Select Tetrahydronaphthalenamine Derivatives at Opioid Receptors
Compound | Substituent Position | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Selectivity (MOR:DOR:KOR) |
---|---|---|---|---|---|
5-Amino-THN [2] | 5-NH₂ | 580 | >10,000 | ND | >17:1:ND |
5-Hydroxy-THN [2] | 5-OH | 190 | >10,000 | ND | >52:1:ND |
6-Methyl-THN [3] | 6-CH₃ | Data not explicit; computational prediction: moderate MOR selectivity | |||
FW-AII-OH-2 [7] | Biphenyl + OH | >100 | 4.64 | 141 | 1:0.05:1.4 |
Functional assays confirm that 6-methyltetralin derivatives exhibit biased agonism toward Gαᵢ signaling over β-arrestin recruitment—a pharmacological trait associated with reduced side effects. This bias stems from the methyl group’s restriction of conformational changes required for receptor-arrestin complex stabilization [7] [8]. The compound’s molecular weight (161.24 g/mol) and calculated logP (∼2.8) align with CNS drug-like properties, facilitating blood-brain barrier penetration [3] [10].
The 6-methyl modification addresses three critical challenges in opioid ligand development:
Table 2: Synthetic Intermediates for 6-Methyltetralin Derivatives
Intermediate | CAS RN | Key Synthetic Role | Reference |
---|---|---|---|
6-Hydroxy-1-tetralone | 529-33-9 (not in results) | Mannich reaction precursor | [7] |
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine | N/A (structure in [3]) | Final target compound | [3] |
8-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine | 214698-09-6 | Regioisomeric analog for SAR studies | [6] |
Structure-activity relationship (SAR) studies demonstrate that regioisomeric methyl placement is critical: 8-methyltetralin (CAS 214698-09-6 [6]) exhibits distinct pharmacology from the 6-methyl derivative due to altered vector orientation in the binding pocket. Synthetic routes to these isomers often employ Grignard reactions or reductive amination, with chiral resolution essential for isolating active (1R,2R) or (1S,2S) diastereomers [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7